

CAS number and molecular weight of 4,6-Dibromobenzo[d]thiazol-2-amine

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Compound of Interest

Compound Name: 4,6-Dibromobenzo[d]thiazol-2-amine

Cat. No.: B099045

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Technical Guide: 4,6-Dibromobenzo[d]thiazol-2-amine

Disclaimer: This technical guide addresses the user's request for information on **4,6-Dibromobenzo[d]thiazol-2-amine**. However, publicly available in-depth experimental data and research applications for this specific isomer are limited. The following guide provides the available physicochemical data for **4,6-Dibromobenzo[d]thiazol-2-amine** and supplements it with detailed experimental protocols and potential applications of the closely related and more extensively studied isomer, 4,7-Dibromobenzo[d]thiazol-2-amine. Researchers should consider this information as a strong proxy, though direct experimental validation for the 4,6-isomer is recommended.

Physicochemical Data

The fundamental properties of **4,6-Dibromobenzo[d]thiazol-2-amine** are summarized below.

Property	Value	Source
CAS Number	16582-60-8	[1] [2]
Molecular Formula	C ₇ H ₄ Br ₂ N ₂ S	[1] [3]
Molecular Weight	307.997 g/mol	[1]
Alternate Molecular Weight	307.99306 g/mol	[3]

Introduction to Benzothiazole Derivatives in Research and Development

The benzothiazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds.[\[2\]](#)[\[4\]](#) Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[\[4\]](#)[\[5\]](#)[\[6\]](#) The introduction of bromine atoms onto the benzothiazole ring provides valuable synthetic handles for further molecular elaboration through cross-coupling reactions, allowing for the exploration of chemical space to develop novel therapeutic agents and functional materials.[\[1\]](#)[\[3\]](#)

Experimental Protocols for Analogous 4,7-Dibromobenzo[d]thiazol-2-amine

The following protocols are described for the synthesis and derivatization of 4,7-Dibromobenzo[d]thiazol-2-amine and can serve as a starting point for the 4,6-isomer.

Solid-Phase Synthesis of 2-Amino-4,7-dibromobenzothiazole

A solid-phase synthesis approach offers a streamlined method for producing the dibrominated 2-aminobenzothiazole core.[\[7\]](#)

Methodology:

- Resin Preparation: Begin with a suitable carboxy-polystyrene resin.

- Acyl-isothiocyanate Formation: Couple the resin with an appropriate acylating agent, followed by treatment with a thiocyanate source to form a resin-bound acyl-isothiocyanate.
- Thiourea Formation: React the resin-bound intermediate with 2,5-dibromoaniline in DMF at room temperature.
- Cyclization and Bromination: Suspend the resulting thiourea resin in acetic acid and add a solution of bromine (6 equivalents) in acetic acid. Stir at room temperature for 16 hours to facilitate cyclization and ensure bromination at the 4 and 7 positions.
- Cleavage from Resin: Wash the resin and cleave the final product, 4,7-Dibromobenzo[d]thiazol-2-amine, typically using hydrazine monohydrate.[\[7\]](#)

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms on the benzothiazole ring are amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, for the formation of C-C bonds.[\[1\]](#)

General Protocol for Suzuki-Miyaura Coupling:

- Reaction Setup: In a reaction vessel, combine 4,7-Dibromobenzo[d]thiazol-2-amine (1.0 equiv.), an arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 equiv.), and a base (e.g., K_2CO_3 , 2.0 equiv.).
- Degassing: Degas the mixture by bubbling an inert gas (argon or nitrogen) through the solvent for 15-20 minutes.
- Reaction Execution: Heat the mixture to 80-110 °C and stir for 4 to 24 hours, monitoring the reaction progress by TLC or LC-MS.
- Work-up: After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel.[\[1\]](#)[\[2\]](#)

Nucleophilic Aromatic Substitution (SNAr)

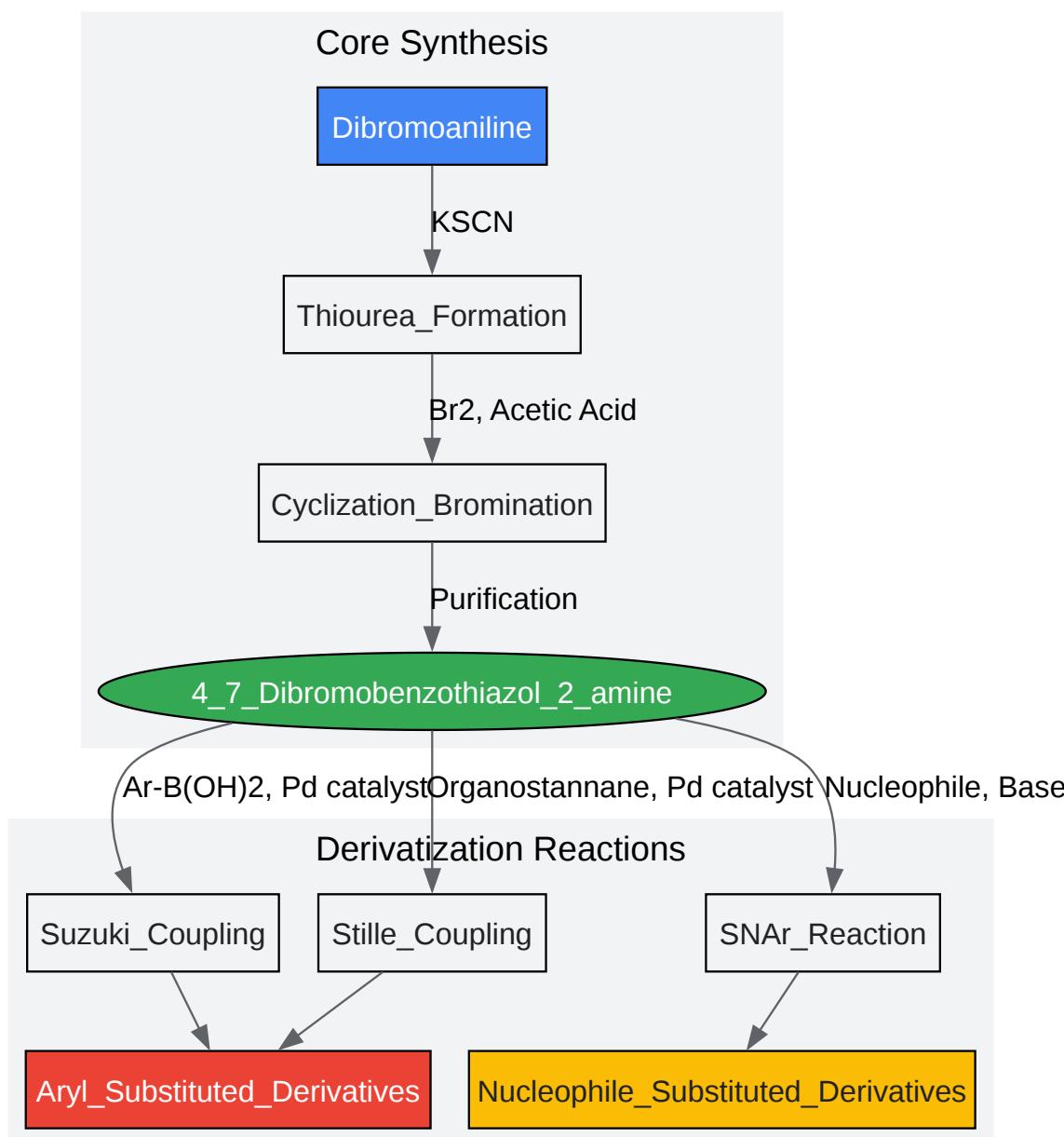
The bromine atoms can also be displaced by nucleophiles in a nucleophilic aromatic substitution reaction.[\[1\]](#)

General Protocol for SNAr:

- Reaction Setup: To a solution of 4,7-Dibromobenzo[d]thiazol-2-amine (1.0 equiv.) in a polar aprotic solvent (e.g., DMSO or DMF), add the desired nucleophile (e.g., a secondary amine, 2.0-3.0 equiv.) and a base if necessary (e.g., K_2CO_3 , 2.0 equiv.).
- Reaction Execution: Heat the reaction mixture at a temperature ranging from 80 to 150 °C for 12 to 24 hours, monitoring the reaction by TLC or LC-MS.
- Work-up and Purification: Follow standard aqueous work-up and purification procedures as described for the Suzuki-Miyaura coupling.[\[1\]](#)

Visualized Experimental and Logical Workflows

Generalized Synthetic Workflow for Dibromobenzothiazole Derivatives

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Caption: Synthetic workflow for 4,7-Dibromobenzothiazol-2-amine and its derivatives.

Potential Applications in Drug Development and Material Science

While specific biological data for **4,6-Dibromobenzo[d]thiazol-2-amine** is not readily available, the broader class of 2-aminobenzothiazole derivatives has shown significant promise in several fields.

Drug Development

- **Anticancer Activity:** Many 2-aminobenzothiazole derivatives have been investigated as potent anticancer agents.^{[8][9][10][11]} Their mechanism of action is often attributed to the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.^{[4][5]} Molecular docking studies have also suggested that these compounds can bind to therapeutic targets like the Human Epidermal Growth Factor Receptor (HER).^{[8][12]}
- **Antimicrobial Agents:** The benzothiazole scaffold is also a key feature in compounds with antimicrobial and antifungal activities.^[4] Some derivatives have shown promising activity against various bacterial and fungal strains.^[4]

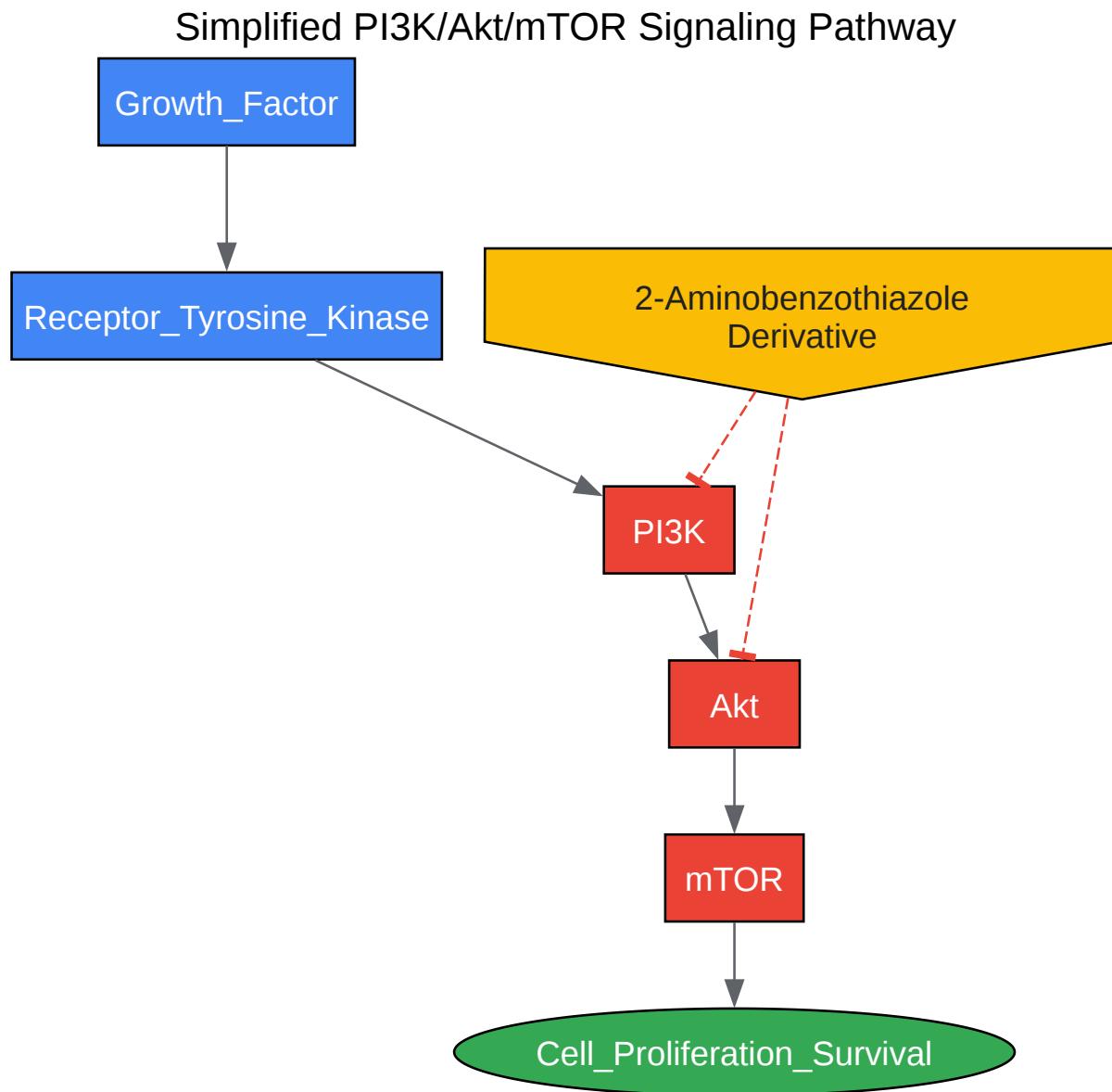
Material Science

4,7-Dibromobenzo[d]thiazol-2-amine is a versatile building block for the synthesis of advanced organic electronic materials.^[3] The bromine atoms serve as reactive sites for polymerization, and the 2-amino group can be used to fine-tune the electronic properties.^[3]

- **Organic Light-Emitting Diodes (OLEDs):** Polymers incorporating this unit can be designed to have specific emission colors for use in OLED devices.^[3]
- **Organic Photovoltaics (OPVs):** As a component in the active layer of solar cells, these polymers can contribute to efficient light absorption and charge separation.^[3]
- **Biosensors:** The amino group can be functionalized with biorecognition elements for the development of sensitive and selective biosensors.^[3]

Potential Signaling Pathway in Cancer Therapeutics

The PI3K/Akt/mTOR pathway is a critical signaling cascade that is often dysregulated in cancer and is a common target for 2-aminobenzothiazole derivatives.



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Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by 2-aminobenzothiazole derivatives.

This guide provides a comprehensive overview based on the available data for **4,6-Dibromobenzo[d]thiazol-2-amine** and its close structural analog. It is intended to serve as a

valuable resource for researchers, scientists, and drug development professionals interested in this class of compounds.

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